Chromatographic Separation from Other Closantel Impurities
Under the official British Pharmacopoeia 2025 gradient HPLC method for Closantel Sodium Dihydrate related substances, Impurity B elutes with a relative retention time (RRT) of approximately 0.48 with respect to the Closantel parent peak (retention time ≈ 16 min). This RRT value is clearly separated from that of the closest adjacent specified impurities: Impurity A (RRT ≈ 0.07), Impurity C (RRT ≈ 0.62), and Impurity D (RRT ≈ 0.65). This quantitative resolution ensures unambiguous peak assignment and quantification in routine quality control testing [1].
| Evidence Dimension | Relative retention time (RRT) under pharmacopoeial Closantel related-substances HPLC method |
|---|---|
| Target Compound Data | RRT (vs Closantel) ≈ 0.48 |
| Comparator Or Baseline | Impurity A: RRT ≈ 0.07; Impurity C: RRT ≈ 0.62; Impurity D: RRT ≈ 0.65; Impurity E: RRT ≈ 0.82; Impurity F: RRT ≈ 0.89; Impurity G: RRT ≈ 0.93; Impurity H: RRT ≈ 1.13; Impurity I: RRT ≈ 1.16; Impurity J: RRT ≈ 1.55; Closantel: RRT = 1.00 |
| Quantified Difference | RRT interval to nearest adjacent impurity peaks: Impurity B is separated by RRT -0.41 from Impurity A and +0.14 from Impurity C; delta to closest impurity = 0.14 |
| Conditions | Column: C18, 100 × 4.6 mm, 3 µm, temperature 35 °C; mobile phase gradient: ammonium acetate (pH 4.3) / acetonitrile; flow rate 1.5 mL/min; detection at 240 nm; injection 10 µL; as prescribed in BP 2025 / Ph. Eur. 11.6 |
Why This Matters
A distinct RRT value enables laboratories to reliably identify Impurity B in the chromatographic profile, preventing misassignment with co-eluting or adjacent impurity peaks that have different correction factors and acceptance limits, thereby ensuring regulatory compliance and accurate purity determination.
- [1] British Pharmacopoeia 2025, Closantel Sodium Dihydrate Monograph (Ph. Eur. 11.6 update), Related Substances: Relative Retention with reference to closantel. View Source
